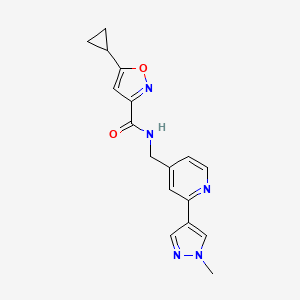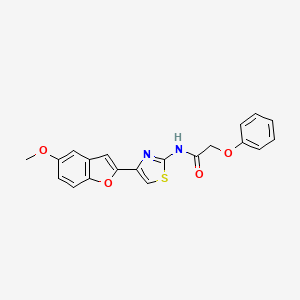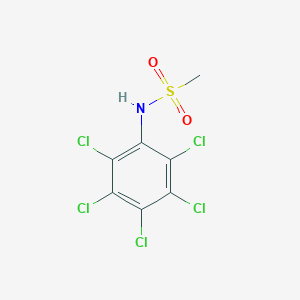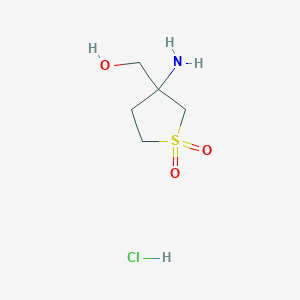
5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide” belongs to the class of organic compounds known as benzyl cyanides .
Synthesis Analysis
The synthesis of pyrazole-containing compounds like this one often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound is complex, comprising a pyrazole ring, a pyridine ring, and an isoxazole ring, all connected by various functional groups .Chemical Reactions Analysis
Pyrazole-containing compounds can undergo a variety of chemical reactions. For example, they can react with hydrazonoyl halides in the presence of triethylamine to form a variety of heterocyclic compounds .科学的研究の応用
Synthetic Chemistry Applications
The compound likely falls within the broader category of heterocyclic compounds, specifically pyrazoles and isoxazoles, which are of significant interest in synthetic chemistry for their diverse biological activities and potential pharmaceutical applications. For instance, studies have detailed diverse directions of heterocyclizations involving derivatives of 5-aminopyrazoles, indicating the compound's relevance in synthesizing novel heterocyclic structures with potential therapeutic applications (Rudenko et al., 2011). Moreover, the synthesis of pyrazolopyrimidines derivatives highlights the compound's role in generating anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Medicinal Chemistry Applications
The structural motifs present in "5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)isoxazole-3-carboxamide" are commonly found in molecules with significant biological activities. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cells, underscoring the compound's potential in cancer research (Hassan et al., 2014). Similarly, novel pyrazolopyrimidines derivatives have been identified as anticancer and anti-5-lipoxygenase agents, highlighting the compound's relevance in developing new therapeutic agents (Rahmouni et al., 2016).
Biological Activity Evaluation
Compounds with the structural features of "this compound" have been the subject of extensive biological activity evaluations. For example, studies on the synthesis and antibacterial activity of pyrazolopyridine derivatives underline the potential of such compounds in addressing bacterial infections (Panda et al., 2011). Moreover, the evaluation of novel pyrazolopyrimidines derivatives as anticancer agents demonstrates the compound's relevance in oncology, providing a foundation for future drug development efforts (Rahmouni et al., 2016).
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by pyrazole-containing compounds, this compound could have potential applications in medicinal chemistry, drug discovery, and other fields .
特性
IUPAC Name |
5-cyclopropyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-10-13(9-20-22)14-6-11(4-5-18-14)8-19-17(23)15-7-16(24-21-15)12-2-3-12/h4-7,9-10,12H,2-3,8H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXQCVASUCUBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2716333.png)








![2-[5-(2-Chloroacetyl)thiophen-2-yl]acetamide](/img/structure/B2716350.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2716352.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2716355.png)

